tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-cyanotetrahydro-2H-pyran-4-YL)-tetrahydro-1(2H)-pyrazinecarboxylate is a type of amide compound . Its molecular weight is 295.38, and its molecular formula is C15H25N3O3 .
Synthesis Analysis
The synthesis of this compound involves a reaction with 4-amino-tetrahydro-2H-pyran-4-carbonitrile in dichloromethane, with the addition of 4-dimethylaminopyridine and di-tert-butyl dicarbonate . The reaction mixture is maintained between 0-10°C and then allowed to warm to ambient temperature. After 16 hours, the reaction mixture is adjusted to pH 7 by the addition of hydrochloric acid (10% aqueous solution). The reaction mixture is extracted with dichloromethane, and the organics are combined, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue is purified via chromatography on silica gel to afford tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14) .Chemical Reactions Analysis
The compound can undergo further reactions. For example, a mixture of tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate and Raney Nickel in isopropanol and ammonia was stirred under a hydrogen atmosphere . After 36 hours, the solids were filtered and the filtrate was concentrated under reduced pressure .Scientific Research Applications
Synthesis and Chemical Properties
Regioselectivity in Synthesis
Studies such as by Martins et al. (2012) demonstrate the synthesis of similar tert-butyl compounds, highlighting the importance of reaction media and conditions for achieving specific regioselectivity, which is crucial in chemical synthesis processes (Martins et al., 2012).
Chemoselective Synthesis in Drug Precursors
Troiani et al. (2011) describe a chemoselective process using tert-butyl compounds in synthesizing key intermediates for statin drugs. This emphasizes the compound's role in facilitating selective reactions in pharmaceutical manufacturing (Troiani et al., 2011).
Study of Reactivity
Research by Mironovich and Shcherbinin (2014) on related tert-butyl compounds provides insights into their reactivity under various conditions, which is essential for developing new synthetic routes in organic chemistry (Mironovich & Shcherbinin, 2014).
Kinetics and Mechanism in Gas-Phase Reactions
The work by Álvarez-Aular et al. (2018) on the elimination kinetics of tert-butyl compounds in gas phases contributes to understanding their behavior under thermal conditions, which is useful in designing industrial chemical processes (Álvarez-Aular et al., 2018).
Applications in Material Science
Synthesis of Luminescent Materials
Zarins et al. (2012) discuss the synthesis of tert-butyl derivatives with potential applications in organic light-emitting diodes and organic lasers. This research opens pathways for developing new materials for advanced optical technologies (Zarins et al., 2012).
Creation of Fluorescent Nanoparticles
Fischer et al. (2013) demonstrate the synthesis of tert-butyl-containing polyfluorenes used to create fluorescent nanoparticles. These nanoparticles have potential applications in imaging and sensing due to their high fluorescence quantum yield (Fischer et al., 2013).
Biological and Pharmacological Research
Synthesis of Bioactive Compounds
Doležal et al. (2006) explore the synthesis and biological evaluation of substituted pyrazinecarboxamides, including those with tert-butyl groups. These compounds have shown potential anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
Investigation of MAP Kinase Inhibitors
Regan et al. (2003) report on the structure-activity relationships of tert-butyl-containing pyrazole derivatives as inhibitors of p38alpha MAP kinase, highlighting their potential in treating autoimmune diseases (Regan et al., 2003).
Properties
IUPAC Name |
tert-butyl 4-(4-cyanooxan-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-14(2,3)21-13(19)17-6-8-18(9-7-17)15(12-16)4-10-20-11-5-15/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIKHIULRLIYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOCC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678895 | |
Record name | tert-Butyl 4-(4-cyanooxan-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569652-93-3 | |
Record name | tert-Butyl 4-(4-cyanooxan-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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